molecular formula C14H21ClN2OS B1378656 2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride CAS No. 1423024-84-3

2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride

Cat. No.: B1378656
CAS No.: 1423024-84-3
M. Wt: 300.8 g/mol
InChI Key: IGEPDLCYMCPHEN-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride is a synthetic organic compound with the molecular formula C14H21ClN2OS. It is characterized by the presence of a benzothiopyran ring system, which is a sulfur-containing heterocycle, and an amino-pentanamide side chain. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride typically involves the following steps:

  • Formation of the Benzothiopyran Ring: : The benzothiopyran ring can be synthesized through a cyclization reaction involving a suitable thiol and an appropriate precursor, such as a halogenated aromatic compound. This step often requires the use of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions.

  • Attachment of the Amino-Pentanamide Side Chain: : The amino-pentanamide side chain is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiopyran intermediate with a suitable amine, such as 2-amino-pentanoic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

  • Formation of the Hydrochloride Salt: : The final step involves converting the free base form of the compound into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent, such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiopyran ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the pentanamide side chain. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with ac

Properties

IUPAC Name

2-amino-N-(3,4-dihydro-2H-thiochromen-4-yl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS.ClH/c1-2-5-11(15)14(17)16-12-8-9-18-13-7-4-3-6-10(12)13;/h3-4,6-7,11-12H,2,5,8-9,15H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEPDLCYMCPHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1CCSC2=CC=CC=C12)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-84-3
Record name Pentanamide, 2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
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2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
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2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
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2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
Reactant of Route 5
2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
Reactant of Route 6
2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride

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